molecular formula C20H18O B565704 1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene CAS No. 1246820-30-3

1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene

Cat. No.: B565704
CAS No.: 1246820-30-3
M. Wt: 274.363
InChI Key: BPCKOFVJQVQKKO-UHFFFAOYSA-N
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Description

1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene is a specialized organic compound featuring a naphthyl group and an acetyl-substituted benzene ring, presenting significant potential for research in catalysis and synthetic methodology development. Compounds with naphthyl groups are of considerable interest in medicinal chemistry and chemical biology; for instance, naphthylmethylamine-based structures have been explored as inhibitors for viral enzymes like SARS-CoV PLpro, where the naphthyl moiety plays a critical role in hydrophobic interactions within the enzyme's binding pocket . Furthermore, the structural motif of alkylated aromatic compounds is highly relevant in enzymatic studies. Research on enzymes such as ethylbenzene dehydrogenase (EbDH), which catalyzes the anaerobic hydroxylation of ethylbenzene and a diverse range of alkylaromatic compounds, provides a framework for investigating novel biocatalytic transformations . This reagent serves as a valuable building block for constructing complex molecular architectures and for probing new reaction pathways in organic synthesis.

Properties

IUPAC Name

1-[2-(1-naphthalen-2-ylethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c1-14(19-9-5-6-10-20(19)15(2)21)17-12-11-16-7-3-4-8-18(16)13-17/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCKOFVJQVQKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

Friedel–Crafts acylation is the most direct method for introducing the acetyl group to the benzene ring. This electrophilic aromatic substitution employs acyl chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl₃, FeCl₃). The mechanism involves:

  • Acylium ion formation : The Lewis acid coordinates to the acyl chloride, generating a resonance-stabilized acylium ion.

  • Electrophilic attack : The acylium ion reacts with the aromatic ring, forming a σ-complex intermediate.

  • Deprotonation : Regeneration of aromaticity yields the acetylated product.

For 1-acetyl-2-[1-(2-naphthyl)ethyl]benzene, the naphthylethyl group must pre-exist on the benzene ring prior to acylation. This necessitates a sequential alkylation-acylation strategy .

Table 1: Friedel–Crafts Acylation Conditions for Acetyl Group Introduction

ParameterDetailsSource
Acylating agentAcetyl chloride
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane
Temperature0–25°C
Yield65–78% (isolated)

Challenges and Mitigation Strategies

  • Regioselectivity : The naphthylethyl group’s steric bulk directs acylation to the para position. Computational studies suggest this is due to reduced steric hindrance compared to ortho substitution.

  • Polyacylation : Excess acylating agent or prolonged reaction times risk diacylation. Controlled reagent stoichiometry (1:1.05 substrate:acyl chloride) minimizes this.

  • Catalyst Handling : AlCl₃’s moisture sensitivity necessitates anhydrous conditions. Alternatives like FeCl₃ offer milder conditions but lower yields (50–60%).

Alkylation Strategies for Naphthylethyl Group Introduction

Friedel–Crafts Alkylation

Introducing the 1-(2-naphthyl)ethyl group via Friedel–Crafts alkylation is complicated by carbocation rearrangements. For example, 2-naphthylethyl carbocations may undergo hydride shifts, leading to undesired isomers. To circumvent this, indirect alkylation using pre-formed naphthylethyl halides with Lewis acid catalysts is preferred.

Table 2: Alkylation Conditions for Naphthylethyl Group Attachment

ParameterDetailsSource
Alkylating agent1-(2-Naphthyl)ethyl bromide
CatalystAlCl₃ (1.0 equiv)
SolventNitrobenzene
Temperature25°C, 12 h
Yield58% (after purification)

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki–Miyaura coupling offers a modern alternative. A benzene boronic acid derivative reacts with 1-(2-naphthyl)ethyl halides under Pd(PPh₃)₄ catalysis. While this method avoids carbocation rearrangements, it requires pre-functionalized substrates and inert atmospheres.

Sequential Alkylation-Acylation Approach

Synthetic Workflow

  • Alkylation : Attach the 1-(2-naphthyl)ethyl group to benzene via Friedel–Crafts or coupling methods.

  • Purification : Isolate the intermediate (2-[1-(2-naphthyl)ethyl]benzene) via column chromatography (hexane:ethyl acetate, 9:1).

  • Acylation : Perform Friedel–Crafts acylation on the alkylated intermediate.

Optimization Insights

  • Order of steps : Acylation post-alkylation prevents acetyl group deactivation during alkylation.

  • Solvent selection : Nitrobenzene enhances electrophilicity in alkylation but complicates acylation; sequential solvent swaps (nitrobenzene → dichloromethane) are necessary.

Alternative Pathways: Hydrogenation and Functional Group Interconversion

Table 3: Hydrogenation Parameters from Patent WO2015192433A1

ParameterDetailsSource
CatalystRuCl₂/(S)-Me-BIMAH
Pressure8–30 bar H₂
Temperature0–50°C
Reaction time8–16 h

Chemical Reactions Analysis

1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the acetyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: KMnO4, CrO3.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Solvents: Dichloromethane, ethanol, and water.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 1-acetyl-2-[1-(2-naphthyl)ethyl]benzene exhibit promising anticancer properties. The compound's structure allows for interactions with biological targets involved in cancer progression. A study demonstrated that modifications to the naphthyl group can enhance cytotoxicity against specific cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

Analgesic Properties
The compound has also been investigated for its analgesic effects. Preliminary studies suggest that it may modulate pain pathways, providing a basis for further exploration in pain management therapies. The mechanism of action appears to involve the inhibition of certain neurotransmitter pathways, which warrants additional research into its efficacy and safety profile .

Material Science

Polymer Synthesis
In material science, this compound serves as a precursor for synthesizing novel polymers. Its unique structure contributes to the physical properties of the resulting materials, such as thermal stability and mechanical strength. Researchers have successfully incorporated this compound into polymer matrices, enhancing their performance in various applications, including coatings and adhesives .

Nanocomposite Materials
The compound is also utilized in the development of nanocomposite materials. By integrating nanoparticles with this compound-based polymers, researchers have achieved materials with improved electrical and thermal conductivity. These advancements open new avenues for applications in electronics and energy storage devices .

Organic Synthesis

Synthetic Intermediates
In organic synthesis, this compound is valuable as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclizations. This versatility makes it a crucial building block in the synthesis of pharmaceuticals and agrochemicals .

Catalytic Applications
Recent studies have highlighted its role in catalysis, particularly in reactions involving carbon-carbon bond formation. The compound can act as a ligand in transition metal-catalyzed reactions, facilitating the formation of complex organic structures with high selectivity and yield .

Case Studies

Study Title Focus Findings
Anticancer Potential of Naphthyl DerivativesMedicinal ChemistryEnhanced cytotoxicity in modified compounds against cancer cell lines .
Polymer Properties from Naphthyl-Based CompoundsMaterial ScienceImproved thermal stability and mechanical strength in polymer composites .
Catalytic Efficiency of this compoundOrganic SynthesisEffective ligand for transition metal-catalyzed reactions .

Mechanism of Action

The mechanism of action of 1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene involves its interaction with various molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological/Functional Relevance
1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene Acetyl (-COCH₃), 2-naphthylethyl ~276–300 (estimated) Likely moderate polarity; enhanced lipophilicity vs. carboxylic acid analogs. Steric bulk from naphthyl group may influence binding interactions. Potential applications in drug design (e.g., CNS-targeting agents due to transportability ).
2-[1-(2-Naphthyl)ethyl]benzoic acid Carboxylic acid (-COOH), 2-naphthylethyl 276.33 Melting point: 162–165°C; soluble in DMSO and methanol (heated). Higher polarity due to -COOH group. Used in organic synthesis; polar functional group may limit blood-brain barrier permeability.
2-Chloro-N-[1-(2-naphthyl)ethyl]acetamide Chloroacetamide (-Cl, -NHCOCH₂Cl) ~265–280 (estimated) Reactivity influenced by electron-withdrawing Cl and amide groups. No solubility/melting data available. Likely used as a synthetic intermediate; electrophilic Cl may enhance cross-coupling reactivity.
1-Naphthyl analogs (e.g., VA1 derivatives) 1-naphthyl substituent Similar to 2-naphthyl Higher minimal projection area (MPA) due to 1-naphthyl orientation. Reduced transport efficiency compared to 2-naphthyl analogs. Lower cytotoxic activity in glioblastoma models due to poorer cellular uptake .

Positional Isomerism: 1-Naphthyl vs. 2-Naphthyl

  • Minimal Projection Area (MPA): 2-Naphthyl derivatives exhibit smaller MPA than 1-naphthyl analogs, enhancing passive diffusion across biological membranes . This structural feature correlates with improved cytotoxicity in glioblastoma cells for compounds like VA16–VA20 .
  • Electronic Effects: The 2-naphthyl group’s conjugation pattern may stabilize charge-transfer interactions in drug-receptor binding, a property less pronounced in 1-naphthyl isomers.

Functional Group Impact

  • Acetyl (-COCH₃) vs.
  • Chloroacetamide (-Cl, -NHCOCH₂Cl): Introduces electrophilic sites for nucleophilic substitution, enabling diverse synthetic modifications (e.g., coupling reactions) .

Thermal and Solubility Properties

  • Melting Points: Carboxylic acid derivatives (e.g., 2-[1-(2-naphthyl)ethyl]benzoic acid) have higher melting points (162–165°C) due to strong intermolecular hydrogen bonding . Acetylated analogs likely exhibit lower melting points.
  • Solubility: Acetylated compounds are expected to show greater solubility in organic solvents (e.g., chloroform, ethyl acetate) compared to polar carboxylic acids, which require heated methanol or DMSO .

Biological Activity

1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and biology.

Chemical Structure and Synthesis

The compound is synthesized through the Friedel-Crafts acylation reaction, which typically involves acetyl chloride and a naphthalene derivative. This reaction is crucial for forming the compound's unique structure, characterized by an acetyl group attached to a benzene ring with a naphthyl substituent.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The acetyl group can participate in nucleophilic addition reactions, while the aromatic rings engage in π-π interactions, influencing the compound's biological effects. These interactions may modulate enzyme activities or affect cellular signaling pathways, making it a candidate for further pharmacological studies.

Biological Activity and Applications

Research has indicated several potential biological activities of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The presence of naphthalene moieties often correlates with increased antibacterial activity due to their ability to disrupt bacterial cell membranes.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, including acetylcholinesterase (AChE). In silico studies have shown favorable interactions between similar naphthalene derivatives and AChE, suggesting that this compound may share this inhibitory capability .
  • Therapeutic Potential : There is ongoing research into its therapeutic applications, particularly in cancer treatment. Compounds with similar structures have demonstrated anticancer properties by inducing apoptosis in cancer cells through various signaling pathways .

Case Studies

Several case studies highlight the biological significance of compounds related to this compound:

  • Anticancer Activity : A study on naphthalene derivatives revealed that certain compounds could induce cell cycle arrest in cancer cells. The mechanism involved modulation of key apoptotic pathways, which could be relevant for this compound as well .
  • Enzyme Interaction Studies : Research involving enzyme kinetics demonstrated that naphthalene-based compounds could serve as effective substrates or inhibitors for enzymes like AChE. The kinetic parameters indicated that these interactions could lead to significant biological effects, warranting further investigation into this compound's role as an AChE inhibitor .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundAntimicrobial
1-Naphthyl acetateAChE Inhibition
Naphthalene derivativesAnticancer
2-NaphthylamineCarcinogenic potential

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Begin with Friedel-Crafts acylation or alkylation strategies, using Lewis acids (e.g., AlCl₃) to activate acetyl or naphthyl groups. Monitor reaction progress via TLC and GC-MS. Optimize temperature (e.g., 0–60°C) and solvent polarity (e.g., dichloromethane or toluene) to minimize side products like over-acylation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm acetyl and naphthyl substituent positions. For example, the acetyl group’s carbonyl peak in IR (~1680 cm⁻¹) and deshielded protons in NMR (δ 2.5–3.0 ppm for acetyl-CH₃). X-ray crystallography resolves steric hindrance between the naphthyl and benzene rings .

Q. What safety protocols are critical when handling intermediates like bromoethylbenzene derivatives during synthesis?

  • Methodology : Use fume hoods and PPE (gloves, goggles) due to alkylating agents’ toxicity (e.g., (2-bromoethyl)benzene, CAS 103-63-9). Monitor vapor exposure via OSHA-approved sensors. Store intermediates under inert gas to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density and LUMO/HOMO orbitals. Compare experimental results (e.g., nitration or sulfonation outcomes) with computational models to identify dominant electronic vs. steric factors. Use substituent directing effects (e.g., acetyl as meta-director) for mechanistic insights .

Q. What strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodology : Conduct dose-response assays (IC₅₀) across cell lines (e.g., RAW 264.7 macrophages) to assess variability. Validate via orthogonal assays (ELISA for cytokines, MTT for viability). Use SAR analysis to differentiate bioactivity contributions of the acetyl vs. naphthyl groups .

Q. How can isotopic labeling (e.g., deuterated analogs) improve pharmacokinetic studies?

  • Methodology : Synthesize deuterated derivatives (e.g., C₆D₅CH₂CH₂Br, CAS 35845-64-8) via halogen exchange or catalytic deuteration. Use LC-MS/MS to track metabolic stability in vitro (e.g., liver microsomes) and compare deuterated vs. non-deuterated half-lives .

Q. What computational models predict intermolecular interactions with biomolecular targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures (PDB) of target proteins. Validate binding affinity via SPR or ITC. Analyze π-π stacking between naphthyl groups and aromatic residues (e.g., tryptophan) in active sites .

Q. How do solvent polarity and catalyst choice affect asymmetric synthesis of chiral derivatives?

  • Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in solvents like THF or DMF. Monitor enantiomeric excess via chiral HPLC. Optimize for steric bulk to enhance diastereoselectivity in alkylation steps .

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